![molecular formula C10H15ClF3NO2 B1482438 2-Chloro-1-[3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl]butan-1-one CAS No. 2098000-40-7](/img/structure/B1482438.png)
2-Chloro-1-[3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl]butan-1-one
Overview
Description
The compound “2-Chloro-1-[3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl]butan-1-one” contains several functional groups. It has a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This ring is substituted with a methoxy group and a trifluoromethyl group. The compound also contains a butanone group with a chlorine substitution .
Molecular Structure Analysis
The pyrrolidine ring in the molecule is a saturated five-membered ring with one nitrogen atom . The trifluoromethyl group is a strong electron-withdrawing group, and the methoxy group is an electron-donating group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in it. The trifluoromethyl group is quite stable and resistant to hydrolysis and reduction . The pyrrolidine ring could potentially undergo reactions at the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group could increase the compound’s lipophilicity, which could affect its solubility and permeability .Scientific Research Applications
Agrochemical Industry
The trifluoromethylpyridine (TFMP) moiety, which is structurally similar to the trifluoromethyl group in the compound of interest, is widely used in the agrochemical industry. Compounds with this moiety have been utilized for the protection of crops from pests. The unique physicochemical properties of the fluorine atom combined with the pyridine ring contribute to the biological activities of these derivatives .
Pharmaceutical Development
Several pharmaceutical products contain the TFMP moiety due to its impact on the biological activities and physical properties of compounds. The compound , with its trifluoromethyl group, could serve as an intermediate in the synthesis of active pharmaceutical ingredients, potentially leading to new drug discoveries .
Organic Synthesis Intermediates
The compound’s structure suggests its potential use as an intermediate in organic synthesis, particularly in reactions at the benzylic position. Its unique substituents may facilitate free radical bromination, nucleophilic substitution, or oxidation, which are crucial in synthesizing complex organic molecules .
Fragment-Based Drug Discovery
As a fragment electrophile, this compound could be used in fragment-based covalent ligand discovery. It might also be incorporated into bifunctional tools such as electrophilic PROTAC® molecules for targeted protein degradation, which is a cutting-edge approach in drug discovery .
Veterinary Medicine
Similar to its applications in human pharmaceuticals, the compound’s derivatives could be used in veterinary medicine. The trifluoromethyl group’s properties may enhance the efficacy of veterinary drugs, leading to improved treatments for animal health .
Functional Materials
The incorporation of fluorine-containing moieties, like the trifluoromethyl group, is crucial in the development of functional materials. These compounds can significantly advance the fields of agrochemical, pharmaceutical, and material sciences due to their unique effects on biological activities and physical properties .
Future Directions
properties
IUPAC Name |
2-chloro-1-[3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl]butan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClF3NO2/c1-3-7(11)8(16)15-5-4-9(6-15,17-2)10(12,13)14/h7H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRCNVZRYUMUVFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCC(C1)(C(F)(F)F)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-[3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl]butan-1-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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